ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate can be synthesized through a bromination reaction. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically proceeds as follows :
Starting Material: The precursor compound, ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, is dissolved in chloroform.
Bromination: N-bromosuccinimide is added portion-wise to the solution at 0°C, and the reaction mixture is stirred at 0-15°C for 2 hours.
Workup: The reaction mixture is extracted with dichloromethane, washed with brine, dried over sodium sulfate, filtered, and concentrated. The product is then purified by column chromatography to yield this compound as a yellow solid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an ethyl 2-amino-6H-thieno[2,3-b]pyrrole-5-carboxylate derivative.
Scientific Research Applications
Ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It is a valuable intermediate in the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate: The non-brominated precursor of ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate.
Ethyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate: A similar compound with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with the non-brominated or chlorinated analogs. This uniqueness makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-5-4-7(10)14-8(5)11-6/h3-4,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGQDKWRQNGYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)SC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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